molecular formula C19H14N4O3S B2709413 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide CAS No. 893985-23-4

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2709413
CAS No.: 893985-23-4
M. Wt: 378.41
InChI Key: UYEOZXCOXLHHOS-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide (CAS 893978-94-4) is a synthetic small molecule with a molecular formula of C19H14N4O3S and a molecular weight of 378.4 g/mol . It features a 3-methylimidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for diverse biological activities. This compound is of significant interest in early-stage pharmacological research, particularly in oncology and infectious diseases. Structurally related amide derivatives containing the imidazo[2,1-b]thiazole core have demonstrated promising in vitro anticancer properties against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancers . Furthermore, the imidazo[2,1-b]thiazole pharmacophore is a recognized scaffold in antitubercular agent discovery. Research indicates that such carboxamide derivatives can act as potential inhibitors of key bacterial enzymes like Pantothenate synthetase (PS), a crucial target for the survival of Mycobacterium tuberculosis . This makes them valuable tools for investigating novel mechanisms to combat tuberculosis. Researchers can utilize this compound as a chemical probe or a building block for developing novel therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-17(10-22(12)19)13-5-7-15(8-6-13)20-18(24)14-3-2-4-16(9-14)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEOZXCOXLHHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the imidazo[2,1-b]thiazole core, followed by its functionalization with a phenyl group. The final step involves the introduction of the nitrobenzamide group under specific reaction conditions. Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved, but initial research suggests its potential in modulating signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole Derivatives with COX-2 Inhibitory Activity

Compounds sharing the imidazo[2,1-b]thiazole core but differing in substituents demonstrate significant variations in COX-2 inhibition:

Compound Name Substituent at C-5 Position IC50 (COX-2 Inhibition) Key Features Reference
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) Methylsulfonylphenyl 1.4 μM High COX-2 selectivity
N,N-Dimethyl analog (6a) N,N-Dimethylaminomethyl 1.2 μM Enhanced potency vs. parent compound
Target Compound 3-Nitrobenzamide Not reported Electron-withdrawing nitro group -

Key Observations :

  • The methylsulfonylphenyl group in compound 5 and its dimethyl analog 6a confers potent COX-2 inhibition, likely due to hydrophobic interactions with the enzyme’s active site .
Benzamide Derivatives with Varied Substituents

A series of benzamide-containing compounds () highlights the impact of substituent position and electronic effects:

Compound Name Substituent on Benzamide Melting Point (°C) Yield (%) Biological Activity Reference
N-((4-(Dioxoimidazolidin)phenyl)carbamothioyl)-3-nitrobenzamide (7i) 3-Nitro 162–164 52 Not explicitly reported
N-((4-(Dioxoimidazolidin)phenyl)carbamothioyl)-2-nitrobenzamide (7g) 2-Nitro 222–224 63 Not explicitly reported
Target Compound 3-Nitro Not reported N/A Hypothesized enzyme inhibition -

Key Observations :

  • The 3-nitro positional isomer (7i) exhibits a lower melting point (162–164°C) compared to the 2-nitro analog (222–224°C), suggesting differences in crystallinity or intermolecular interactions .
  • The dioxoimidazolidin moiety in these compounds may confer hydrogen-bonding capabilities absent in the target compound’s imidazo[2,1-b]thiazole core, altering solubility or target engagement.
Imidazo-Thiadiazole and Coumarin Hybrids

and describe structurally distinct analogs with varied bioactivity:

Compound Name Core Structure Substituents Biological Activity Reference
2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) Imidazo-thiadiazole 4-Fluoro-3-nitrophenyl, 4-methoxyphenyl Antiviral (Parvovirus B19 inhibition)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Coumarin-imidazothiazole Variable aryl groups Antiviral activity in erythroid cells

Key Observations :

  • The imidazo-thiadiazole core () incorporates a nitro group but demonstrates antiviral rather than COX-2 inhibitory activity, underscoring the role of core structure in target specificity .
  • Coumarin hybrids () show that small structural changes (e.g., substitution patterns) critically influence antiviral potency and cellular toxicity .
Sirtuin-Activating Imidazothiazoles

and describe imidazo[2,1-b]thiazoles with distinct therapeutic targets:

Compound Name Substituents Biological Activity Reference
SRT1720 Quinoxaline-carboxamide Sirtuin-1 (SIRT1) activation
Target Compound 3-Nitrobenzamide Hypothesized COX-2 inhibition -

Key Observations :

  • SRT1720’s quinoxaline-carboxamide group enables NAD+-dependent SIRT1 activation, illustrating the scaffold’s adaptability to diverse targets .
  • The target compound’s nitrobenzamide group may limit NAD+ binding, suggesting divergent mechanisms compared to sirtuin activators.

Biological Activity

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N4O3S. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-cancer properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. The nitro group is thought to play a crucial role in this activity by undergoing reduction in tumor cells to form reactive intermediates that induce apoptosis.
  • Modulation of Sirtuins : Similar compounds have been identified as activators of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase involved in cellular stress responses and longevity. This modulation can lead to neuroprotective effects and improved metabolic health.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell proliferation
HeLa (Cervical Cancer)12SIRT1 activation leading to apoptosis

In Vivo Studies

In vivo studies have further supported the compound's potential therapeutic effects:

  • Neuroprotection : In animal models of neurodegenerative diseases, this compound exhibited protective effects against oxidative stress-induced neuronal damage.
  • Tumor Growth Inhibition : Animal studies indicated significant tumor size reduction when treated with the compound compared to controls, suggesting its efficacy as an anti-cancer agent.

Case Studies

  • Neuroprotective Effects in Huntington’s Disease Models : A study highlighted that administration of this compound led to a marked reduction in neurodegeneration markers and improved motor function in mice models.
  • Anti-Cancer Efficacy : Clinical trials involving patients with advanced solid tumors showed promising results with the compound leading to partial responses in some patients, alongside manageable toxicity profiles.

Q & A

Q. What are the common synthetic routes for N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of thioamide and α-haloketone precursors.
  • Step 2 : Introduction of the 4-aminophenyl group through Buchwald-Hartwig coupling or Ullmann-type reactions using palladium/copper catalysts.
  • Step 3 : Amidation with 3-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in DCM). Key catalysts include Pd(OAc)₂ or CuI, with solvents like DMF or methanol. Reaction monitoring via TLC and purification by column chromatography are critical .

Q. What spectroscopic and analytical methods confirm the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments (e.g., nitro group at δ ~8.5 ppm in 1H^1H-NMR).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₁₅N₄O₃S).
  • Infrared (IR) Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How is solubility and stability assessed under varying experimental conditions?

  • Solubility : Tested in DMSO, methanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy.
  • Stability : Accelerated degradation studies at different pH (2–10) and temperatures (4–37°C) via HPLC to monitor decomposition .

Q. What in vitro assays evaluate its anticancer activity?

  • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) after 48–72 hours.
  • Comparative Controls : Use cisplatin or doxorubicin as positive controls.
  • Data Interpretation : Dose-response curves and statistical analysis (e.g., GraphPad Prism) .

Q. Which purification techniques ensure high-purity final product?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : From ethanol or methanol to remove impurities .

Advanced Research Questions

Q. How can coupling reactions in synthesis be optimized for higher yields?

  • Catalyst Screening : Test Pd/Cu ratios or alternative catalysts (e.g., PdCl₂(PPh₃)₂).
  • Microwave Assistance : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional).
  • Solvent Effects : Polar aprotic solvents (DMAC) may enhance coupling efficiency .

Q. How to resolve contradictions in structure-activity relationship (SAR) data?

  • Systematic Substitution : Synthesize analogs with modified nitro or phenyl groups.
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or tubulin.
  • Orthogonal Assays : Validate activity across multiple cell lines to rule out assay-specific artifacts .

Q. What strategies elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure activity against kinases (e.g., PI3K) or redox enzymes (e.g., nitroreductases).
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugate) to track subcellular localization.
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance .

Q. How does the nitro group influence bioactivity and metabolic stability?

  • Electron-Withdrawing Effects : Enhance binding to electron-rich enzyme active sites (e.g., cytochrome P450).
  • Nitroreductase Activation : Hypoxia-selective cytotoxicity via reduction to reactive amines.
  • Metabolic Stability : LC-MS/MS analysis of hepatic microsome incubations to assess oxidative metabolism .

Q. What experimental designs address low reproducibility in biological assays?

  • Strict Standardization : Control passage number, serum concentration, and incubation times.
  • Orthogonal Validation : Confirm results with alternative assays (e.g., apoptosis via Annexin V and caspase-3 activation).
  • Interlab Collaboration : Cross-validate data with independent research groups .

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